![molecular formula C20H17N3OS B5774606 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5774606.png)
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 is a member of the N-phenylamides family, which are known for their ability to induce apoptosis in cancer cells.
Mécanisme D'action
PAC-1 induces apoptosis in cancer cells by binding to procaspase-3 and inducing its activation. Procaspase-3 is a proenzyme that is activated by cleavage into its active form, caspase-3. Caspase-3 is a key regulator of the apoptotic pathway and is responsible for the cleavage of many cellular proteins, leading to cell death.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy. PAC-1 has low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PAC-1 is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, PAC-1 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Orientations Futures
Future research on PAC-1 should focus on improving its solubility and stability in vivo. This can be achieved by modifying the chemical structure of PAC-1 or by using novel drug delivery systems. Additionally, further studies should be conducted to investigate the potential of PAC-1 in combination therapy with other chemotherapy drugs. Finally, clinical trials should be conducted to evaluate the safety and efficacy of PAC-1 in cancer patients.
Méthodes De Synthèse
PAC-1 can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridinemethanamine with carbon disulfide to form N-(pyridin-3-ylmethyl)carbonothioyl)pyridin-3-amine. This intermediate is then reacted with 4-biphenylcarboxylic acid to form PAC-1. The final product is purified using column chromatography.
Applications De Recherche Scientifique
PAC-1 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, a key regulator of the apoptotic pathway. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-19(23-20(25)22-14-15-5-4-12-21-13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-13H,14H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZQINDVLDFXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.